3-Chloro-4-methoxy-1,2-benzenediamine

Description

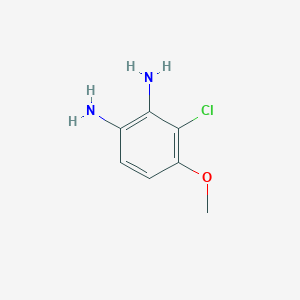

3-Chloro-4-methoxy-1,2-benzenediamine is a substituted aromatic diamine featuring a chlorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is structurally related to other halogenated and alkoxy-substituted benzenediamines, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and imidazoles. Its reactivity is influenced by the electron-withdrawing chlorine and electron-donating methoxy groups, which modulate its stability and application in condensation reactions .

Properties

IUPAC Name |

3-chloro-4-methoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLBYXMDAQRPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-1,2-benzenediamine typically involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amine groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1,2-benzenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted benzenediamines, quinones, and other aromatic compounds with modified functional groups .

Scientific Research Applications

3-Chloro-4-methoxy-1,2-benzenediamine is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved often include oxidative and reductive processes, as well as interactions with nucleophilic and electrophilic species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 3-Chloro-4-methoxy-1,2-benzenediamine are best understood by comparing it with analogous derivatives. Key differences in substituent positions, electronic effects, and stability are outlined below:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Studies:

Reactivity in Condensation Reactions :

- The methoxy group in this compound enhances solubility in polar solvents but reduces electrophilicity compared to dichloro derivatives (e.g., 4,5-dichloro-1,2-benzenediamine), which exhibit faster reaction rates with aldoses in iodine-catalyzed systems .

- Methyl-substituted analogs (e.g., 4-methyl-1,2-benzenediamine) outperform chloro/methoxy derivatives in reaction yields due to steric and electronic advantages .

Thermal Stability :

- Halogenated diamines (e.g., 4-bromo- and 4-chloro-1,2-benzenediamine) are prone to hydrogen halide elimination under heat or acidic conditions. The methoxy group in the target compound may slightly mitigate decomposition by stabilizing the aromatic ring, though the 3-chloro substituent still poses risks .

- Handling recommendations include vacuum distillation with solid alkali (e.g., MgO) and inert gas purging to suppress decomposition .

Toxicity and Safety: Brominated analogs (e.g., 4-bromo-1,2-benzenediamine) are mutagenic, whereas methoxy and methyl derivatives generally exhibit lower toxicity profiles .

Biological Activity

3-Chloro-4-methoxy-1,2-benzenediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as 3-chloro-4-methoxy-o-phenylenediamine, is characterized by the following chemical structure:

- Molecular Formula : C₇H₈ClN₂O

- Molecular Weight : 174.60 g/mol

The presence of chlorine and methoxy groups in its structure suggests potential interactions with biological targets, influencing its activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For example, research indicates that methoxylated complexes similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 4.2 μM in inhibiting the proliferation of MDA-MB 231 breast cancer cells, which is notably lower than that of cisplatin (IC50 = 27.9 μM) . This suggests a strong antiproliferative effect.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB 231 | 4.2 | Induction of ferroptosis and necroptosis |

| Cisplatin | MDA-MB 231 | 27.9 | DNA crosslinking |

The studies suggest that the mechanism involves ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation . The compound's ability to induce this type of cell death positions it as a candidate for further development in cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Preliminary findings suggest that it exhibits inhibitory effects against certain bacterial strains. However, detailed quantitative assessments are still required to establish its efficacy and mechanism against specific pathogens.

Case Study: Antitumor Activity

A study conducted on a series of benzenediamine derivatives demonstrated that compounds with similar structures to this compound showed promising antitumor activity in both two-dimensional (2D) and three-dimensional (3D) assays. Notably, compounds exhibited higher effectiveness in 2D assays compared to 3D models, indicating a need for further exploration into their mechanisms within more complex environments .

Research Findings on Cellular Uptake

Research utilizing live confocal microscopy has confirmed the cellular uptake of methoxylated derivatives like the one . After treatment with the compound at a concentration of 5 μM for 24 hours, fluorescence was detected within the cells, indicating successful internalization . This finding is crucial as it correlates with the observed cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.